
DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt, commonly known as DSPA, is a phosphatidic acid derivative. Phosphatidic acids are a class of phospholipids that play a crucial role in cellular signaling and membrane biophysics. DSPA is characterized by its two stearic acid chains attached to a glycerol backbone, which is further linked to a phosphate group. This compound is often used in biochemical and biophysical research due to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt typically involves the esterification of stearic acid with glycerol, followed by phosphorylation. The general steps are as follows:
Esterification: Stearic acid reacts with glycerol in the presence of a catalyst to form distearoyl glycerol.
Phosphorylation: The distearoyl glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to form distearoyl phosphatidic acid.
Neutralization: The resulting phosphatidic acid is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Industrial Production Methods
Industrial production of DSPA involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: for esterification and phosphorylation to ensure consistent reaction conditions.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Quality control: measures to ensure the compound meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in DSPA can be hydrolyzed under acidic or basic conditions to yield stearic acid and glycerol phosphate.
Oxidation: The stearic acid chains can undergo oxidation to form stearic acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as alcohols or amines can be used to substitute the phosphate group under controlled conditions.
Major Products Formed
Hydrolysis: Stearic acid and glycerol phosphate.
Oxidation: Stearic acid derivatives such as stearic aldehyde or stearic acid.
Substitution: Various phosphatidic acid derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt involves its role as a lipid signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways:
Molecular Targets: DSPA targets proteins such as mammalian target of rapamycin (mTOR) and phospholipase D (PLD), which are involved in cell growth, proliferation, and survival.
Pathways Involved: It participates in the mTOR signaling pathway, influencing processes such as autophagy, protein synthesis, and lipid metabolism.
Comparación Con Compuestos Similares
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt can be compared with other phosphatidic acids such as:
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA): Similar in structure but contains oleic acid chains instead of stearic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA): Contains palmitic acid chains, differing in the length and saturation of the fatty acid chains.
Uniqueness
Fatty Acid Composition: The presence of stearic acid chains in DSPA provides unique biophysical properties, such as higher melting points and distinct phase behavior in lipid bilayers.
Biological Activity: DSPA’s specific interactions with signaling proteins and its role in cellular processes make it a valuable tool in research.
Propiedades
Fórmula molecular |
C39H75Na2O8P |
|---|---|
Peso molecular |
749.0 g/mol |
Nombre IUPAC |
disodium;2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
XPMKJIKGYGROQR-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)

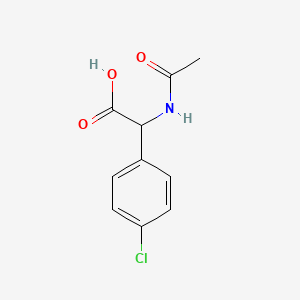
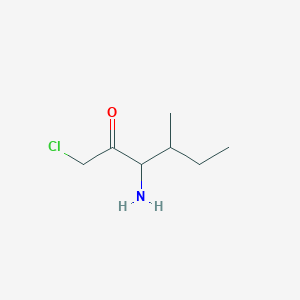

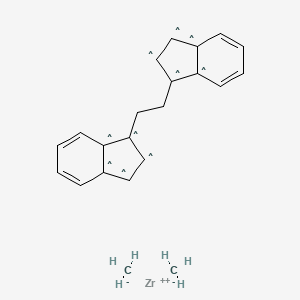
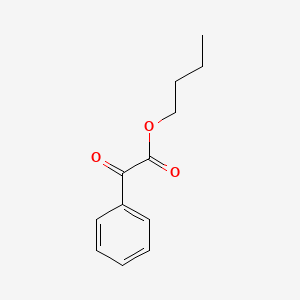
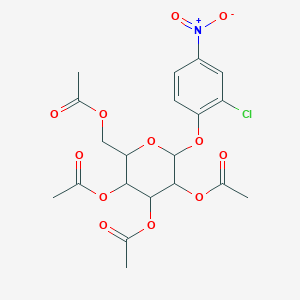

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)



